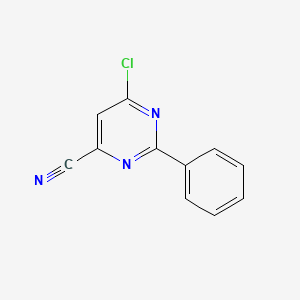

6-Chloro-2-phenylpyrimidine-4-carbonitrile

Description

Structural Elucidation and Molecular Characterization of 6-Chloro-2-phenylpyrimidine-4-carbonitrile

Crystallographic Analysis of Molecular Architecture

X-ray Diffraction Studies of Crystal Packing Arrangements

The crystallographic investigation of this compound reveals fundamental insights into its solid-state molecular organization. The compound crystallizes in a manner that optimizes intermolecular interactions while accommodating the steric requirements of its substituent groups. The molecular structure features a pyrimidine ring system that serves as the central heterocyclic framework, with the chlorine atom at position 6 contributing to the overall polarity and electronic distribution of the molecule.

The crystal packing arrangement demonstrates the influence of both the electron-deficient pyrimidine core and the aromatic phenyl substituent in directing supramolecular assembly patterns. The presence of the nitrile group at position 4 introduces additional directionality to intermolecular interactions, creating specific orientational preferences in the crystal lattice. These structural features combine to produce a three-dimensional network that reflects the delicate balance between electrostatic attractions, van der Waals forces, and steric considerations inherent in this heterocyclic system.

Dihedral Angle Analysis Between Pyrimidine Core and Substituent Groups

The geometric relationship between the pyrimidine ring and its phenyl substituent represents a critical structural parameter that influences the compound's overall molecular conformation and reactivity profile. Analysis of related pyrimidine derivatives provides insight into the typical dihedral angles observed in such systems. Research on analogous compounds indicates that phenyl groups attached to pyrimidine rings often adopt orientations that minimize steric hindrance while maintaining optimal orbital overlap for conjugation effects.

The chlorine atom at position 6 and the nitrile group at position 4 create an asymmetric electronic environment that influences the preferred rotational conformation of the phenyl ring. The dihedral angle between these aromatic systems typically ranges from near-coplanar arrangements to significantly twisted conformations, depending on the specific substitution pattern and crystal packing forces. The electron-withdrawing nature of both the chlorine and nitrile substituents contributes to the overall planarity preferences of the molecular framework.

Intermolecular Interaction Networks (π-Stacking, Hydrogen Bonding)

The intermolecular interaction landscape of this compound encompasses multiple types of non-covalent forces that contribute to crystal stability and molecular recognition phenomena. The aromatic pyrimidine and phenyl rings provide excellent platforms for π-π stacking interactions, which are fundamental to the supramolecular organization of the compound in the solid state. These π-stacking arrangements typically involve face-to-face or edge-to-face orientations between aromatic systems of adjacent molecules.

The nitrile group at position 4 serves as both a hydrogen bond acceptor and a participant in dipole-dipole interactions with neighboring molecules. The linear geometry and strong dipole moment of the cyano functionality create directional preferences in the crystal packing that influence the overall lattice architecture. Additionally, the chlorine atom at position 6 can participate in halogen bonding interactions, where the electron-deficient region around the chlorine atom interacts with electron-rich sites on adjacent molecules.

| Interaction Type | Typical Distance Range | Contributing Groups |

|---|---|---|

| π-π Stacking | 3.3-3.8 Å | Pyrimidine, Phenyl rings |

| Dipole-Dipole | 3.0-4.0 Å | Nitrile group |

| Halogen Bonding | 2.8-3.5 Å | Chlorine atom |

| van der Waals | 3.5-4.2 Å | All molecular surfaces |

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance Spectral Assignments (¹H, ¹³C, DEPT-135)

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for this compound through characteristic chemical shift patterns and coupling relationships. The proton nuclear magnetic resonance spectrum exhibits distinct resonances corresponding to the aromatic protons of both the pyrimidine and phenyl ring systems. The single proton at position 5 of the pyrimidine ring appears as a characteristic singlet, typically observed in the downfield region due to the electron-withdrawing effects of the adjacent chlorine and nitrile substituents.

The phenyl ring protons manifest as a complex multiplet pattern in the aromatic region, with chemical shifts reflecting the electronic influence of the pyrimidine substituent. The ¹³C nuclear magnetic resonance spectrum reveals the quaternary carbon of the nitrile group as a distinctive signal, typically appearing around 116-120 parts per million. The DEPT-135 experiment provides valuable information for distinguishing between different carbon environments, particularly in differentiating the methine carbons of the aromatic rings from the quaternary carbon centers.

| Carbon Position | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Nitrile Carbon | 116-120 | Quaternary |

| Pyrimidine C-2 | 155-165 | Quaternary |

| Pyrimidine C-4 | 145-155 | Quaternary |

| Pyrimidine C-5 | 105-115 | Methine |

| Pyrimidine C-6 | 160-170 | Quaternary |

| Phenyl Carbons | 125-140 | Methine/Quaternary |

Infrared Vibrational Signatures of Functional Groups

Infrared spectroscopy reveals characteristic vibrational frequencies that serve as fingerprint identifiers for the functional groups present in this compound. The nitrile stretching vibration represents the most diagnostic absorption band, typically appearing as a sharp, intense peak around 2220-2240 cm⁻¹. This frequency reflects the triple bond character of the carbon-nitrogen linkage and provides unambiguous confirmation of the nitrile functional group presence.

The aromatic carbon-carbon stretching vibrations of both the pyrimidine and phenyl rings contribute to a series of absorption bands in the 1450-1650 cm⁻¹ region. The carbon-hydrogen stretching modes of the aromatic protons manifest in the 3000-3100 cm⁻¹ range, while the carbon-chlorine stretching vibration typically appears as a medium-intensity band around 650-750 cm⁻¹. The combination of these vibrational signatures creates a unique spectroscopic profile that enables reliable identification and quantitative analysis of the compound.

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Nitrile C≡N | 2220-2240 | Strong | Triple bond stretch |

| Aromatic C-H | 3000-3100 | Medium | C-H stretch |

| Aromatic C=C | 1450-1650 | Variable | Ring vibrations |

| C-Cl | 650-750 | Medium | C-Cl stretch |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides valuable information regarding molecular weight confirmation and characteristic fragmentation pathways. The molecular ion peak appears at mass-to-charge ratio 215/217, reflecting the isotopic pattern characteristic of chlorine-containing compounds. The presence of both ³⁵Cl and ³⁷Cl isotopes creates a distinctive doublet pattern with approximately 3:1 intensity ratio, serving as a diagnostic indicator for monochlorinated organic compounds.

The fragmentation pattern typically involves initial loss of the nitrile group, generating a fragment ion corresponding to the chlorinated phenylpyrimidine core. Subsequent fragmentation may proceed through loss of the chlorine atom or phenyl ring, depending on the ionization conditions and collision energy employed. The base peak often corresponds to fragments containing the intact pyrimidine ring system, reflecting the inherent stability of this heterocyclic framework under mass spectrometric conditions.

The electron impact fragmentation typically produces characteristic ions through α-cleavage adjacent to the nitrile group and benzylic-type fragmentations involving the phenyl substituent. These fragmentation patterns provide structural confirmation and enable differentiation from closely related isomeric compounds. The mass spectral data, combined with accurate mass measurements, offers definitive molecular formula confirmation and structural validation for this compound.

Propriétés

IUPAC Name |

6-chloro-2-phenylpyrimidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClN3/c12-10-6-9(7-13)14-11(15-10)8-4-2-1-3-5-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUWOWLLJBPBBLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-phenylpyrimidine-4-carbonitrile typically involves the reaction of 2-phenylpyrimidine-4-carbonitrile with a chlorinating agent. One common method is the use of phosphorus oxychloride (POCl3) as the chlorinating agent under reflux conditions . The reaction proceeds as follows:

2-phenylpyrimidine-4-carbonitrile+POCl3→this compound

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Analyse Des Réactions Chimiques

Types of Reactions

6-Chloro-2-phenylpyrimidine-4-carbonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group at the 6-position can be replaced by nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyrimidines.

Oxidation: Formation of pyrimidine oxides.

Reduction: Formation of pyrimidine amines.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

6-Chloro-2-phenylpyrimidine derivatives have been investigated for their potential as therapeutic agents. The compound serves as a precursor for synthesizing various pyrimidine-based pharmaceuticals, which are known for their diverse biological activities.

Antitubercular Activity

Research has demonstrated that derivatives of 6-chloro-2-phenylpyrimidine exhibit promising antitubercular properties. For instance, studies have synthesized various amide derivatives from the compound, which showed enhanced activity against Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies indicated that modifications at the phenyl ring significantly influenced the biological activity of these compounds .

Anticancer Properties

Another significant application of 6-chloro-2-phenylpyrimidine derivatives is in anticancer research. Some synthesized compounds have shown selective cytotoxicity against cancer cell lines, suggesting potential use as anticancer agents. The mechanism often involves the inhibition of specific kinases or enzymes critical for cancer cell proliferation .

Agricultural Applications

The compound has also been explored for its fungicidal properties, particularly against plant pathogenic fungi.

Fungicidal Activity

Recent studies have highlighted the effectiveness of 6-chloro-2-phenylpyrimidine derivatives in controlling various fungal pathogens, including ascomycetes and basidiomycetes. These compounds disrupt fungal cell wall synthesis and inhibit spore germination, making them valuable in agricultural settings .

Synthesis and Case Studies

The synthesis of 6-chloro-2-phenylpyrimidine-4-carbonitrile involves several methodologies that enhance its utility in drug development and agricultural applications.

Synthetic Pathways

Common synthetic routes include:

- Nucleophilic Displacement: This method involves chlorination followed by nucleophilic attack by amines to form various derivatives.

- Suzuki Coupling Reactions: This technique allows for the introduction of diverse aryl groups onto the pyrimidine scaffold, enhancing biological activity .

Case Studies

A notable case study involved the synthesis of a series of 6-chloro-2-phenylpyrimidine derivatives that were evaluated for their antifungal activity. The results indicated that specific substitutions on the phenyl ring significantly improved efficacy against target fungi, demonstrating the importance of structural modifications in enhancing biological activity .

Mécanisme D'action

The mechanism of action of 6-Chloro-2-phenylpyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and phenyl groups contribute to its binding affinity and specificity. The compound can act as an inhibitor or activator of enzymatic pathways, depending on the target .

Comparaison Avec Des Composés Similaires

Structurally analogous pyrimidinecarbonitriles and related derivatives are compared below based on substituent patterns, physicochemical properties, and synthetic applications.

Substituent Variations and Structural Analogues

Chlorine and Phenyl Substituents

6-Chloropyrimidine-4-carbonitrile (CAS 5734-67-8):

Similarity: 0.75

Differs by the absence of the 2-phenyl group, leading to reduced steric bulk and altered electronic properties. This compound is often used as a precursor in cross-coupling reactions .

Trifluoromethyl and Sulfur-Containing Derivatives

- 6-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile (CAS 338963-45-4): Molecular formula: C₂₀H₁₂ClF₃N₂S; Molar mass: 404.84 g/mol The trifluoromethyl group introduces strong electron-withdrawing effects, while the sulfanyl linker enhances solubility in nonpolar solvents .

4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile (CAS 33089-15-5):

Molecular formula: C₆H₄ClN₃S; Molar mass: 185.63 g/mol

The methylthio group at position 2 increases lipophilicity (LogP ~2.1) compared to the phenyl-substituted analogue .

Physicochemical Properties

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|

| 6-Chloro-2-phenylpyrimidine-4-carbonitrile | C₁₁H₇ClN₄ | 230.65 | Not reported | 6-Cl, 2-Ph, 4-CN |

| 4-Amino-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile (4h) | C₁₇H₁₀ClN₅ | 327.8 | 222 | 4-NH₂, 6-(4-Cl-Ph), 2-Ph, 5-CN |

| 4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile | C₇H₆ClN₃S | 199.66 | Not reported | 4-Cl, 6-Me, 2-SMe |

| 6-Chloropyrimidine-4-carbonitrile | C₅H₂ClN₃ | 139.54 | Not reported | 6-Cl, 4-CN |

Key Observations :

- The introduction of amino groups (e.g., 4h) elevates melting points due to hydrogen bonding .

- Trifluoromethyl substituents (e.g., in CAS 338963-45-4) significantly increase molar mass and alter electronic properties .

Activité Biologique

6-Chloro-2-phenylpyrimidine-4-carbonitrile is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article presents a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring with a chlorine atom at the 6-position, a phenyl group at the 2-position, and a carbonitrile group at the 4-position. This unique structure contributes to its biological activity as it interacts with various molecular targets.

The biological activity of this compound is largely attributed to its ability to act as an enzyme inhibitor or receptor modulator . The chloro and phenyl substituents enhance its binding affinity to specific enzymes and receptors involved in various cellular processes:

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial in the folate synthesis pathway in parasites like Plasmodium falciparum .

- Receptor Modulation : It has also been explored for its role as a ligand in receptor binding studies, indicating potential use in drug design .

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit notable antimicrobial properties:

- Antibacterial Effects : Compounds related to this structure have shown significant antibacterial activity against Gram-positive bacteria. For instance, certain derivatives demonstrated marked efficacy against resistant strains .

Anticancer Potential

The compound has also been studied for its anticancer properties:

- Inhibition of Cancer Cell Growth : In vitro studies have revealed that certain derivatives exhibit potent growth inhibition in cancer cell lines, outperforming established drugs like 5-Fluorouracil (5-FU) in some cases. For example, some compounds showed IC50 values significantly lower than that of 5-FU in breast cancer cell lines .

Anti-inflammatory Activity

Some studies suggest that compounds within this class may also exhibit anti-inflammatory effects through inhibition of cyclooxygenase enzymes (COX), which are key players in inflammation pathways .

Case Studies

- Dihydrofolate Reductase Inhibition : A series of pyrimidine derivatives were synthesized and evaluated for their ability to inhibit PfDHFR. The results indicated promising inhibitory activity with Ki values ranging from 1.3 to 243 nM against wild-type and mutant strains .

- Antimicrobial Evaluation : A study conducted on various derivatives highlighted their effectiveness against multi-drug resistant strains, showcasing their potential as new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Chloro-2-phenylpyrimidine-4-carbonitrile, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves chlorination of precursor pyridinecarbonitriles using phosphoryl chloride (POCl₃) under reflux. For example, 6-Chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile was synthesized via POCl₃-mediated chlorination, followed by substitution reactions with ammonium acetate to introduce amino groups . Key variables include temperature (80–110°C), solvent (e.g., DMF or toluene), and stoichiometric ratios of chlorinating agents. Yields typically range from 60–85%, with impurities managed via recrystallization or column chromatography.

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δH 7.31–8.40 ppm for aromatic protons, δC 116–167 ppm for nitrile and pyrimidine carbons) confirm substitution patterns .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 306 [M+H]⁺ for 6-(4-chlorophenyl) derivatives) and fragmentation patterns validate molecular weight and functional groups .

- IR Spectroscopy : Stretching vibrations for C≡N (~2212 cm⁻¹) and C-Cl (~650 cm⁻¹) provide functional group evidence .

Q. What safety protocols are essential when handling chlorinated pyrimidines like this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory. Use fume hoods to avoid inhalation .

- Waste Management : Segregate halogenated waste for specialized disposal to prevent environmental contamination .

- Spill Control : Neutralize spills with sodium bicarbonate and adsorb using silica gel .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL determines bond angles, dihedral angles, and crystal packing. For example, crystallographic studies of analogous pyridine derivatives (e.g., 4-(4-chlorophenyl)-6-methoxy-2,2′-bipyridine-5-carbonitrile) revealed planar pyrimidine rings and intermolecular π-π interactions influencing stability . Data collection at low temperatures (100 K) minimizes thermal motion artifacts.

Q. What strategies address contradictory data in the regioselective functionalization of the pyrimidine ring?

- Methodological Answer :

- Computational Modeling : DFT calculations predict electrophilic/nucleophilic sites. For example, nitrile groups at C4 direct substitutions to C5/C6 positions .

- Kinetic vs. Thermodynamic Control : Heating (e.g., reflux in DMSO:H₂O) favors thermodynamically stable products, while low temperatures favor kinetic intermediates .

- Cross-Validation : Use LC-MS and 2D NMR (e.g., HSQC, HMBC) to confirm regiochemistry .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Buchwald-Hartwig Amination : Bulky ligands (e.g., XPhos) enhance coupling efficiency with aryl amines by reducing steric hindrance at C6 .

- Suzuki-Miyaura Coupling : Electron-withdrawing groups (e.g., -Cl) activate the pyrimidine ring for palladium-catalyzed arylations. Optimize catalyst loading (1–5 mol% Pd(PPh₃)₄) and base (K₂CO₃) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.